N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to a triazine ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves the reaction of 4-bromophenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazine ring or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced acetamide compounds. Substitution reactions can lead to a variety of substituted triazine derivatives .
Scientific Research Applications
N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide include:
- N-(4-bromophenyl)acetamide
- 4-bromo-N-(4-methylphenyl)aniline
- 4-bromophenyl isocyanate
Uniqueness
What sets this compound apart from similar compounds is its unique triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15BrN4O2 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-12-2-4-13(5-3-12)16-10-20-23(18(25)22-16)11-17(24)21-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
WARPZXUQXJLTES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.